![molecular formula C22H29N3O4 B2446701 1-(2-Methoxyphenyl)-4[2-(2,3-dimethoxybenzoyl)aminoethyl]piperazine CAS No. 91616-88-5](/img/structure/B2446701.png)

1-(2-Methoxyphenyl)-4[2-(2,3-dimethoxybenzoyl)aminoethyl]piperazine

Overview

Description

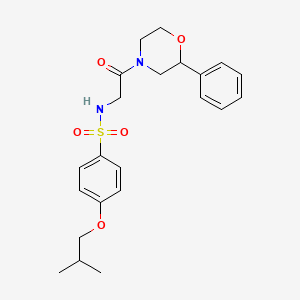

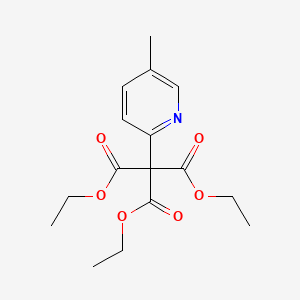

This compound is a piperazine derivative. Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .

Molecular Structure Analysis

The compound contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, primarily through their amine groups. They can act as bases, forming salts with acids, and can also undergo reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents attached to the piperazine ring. Piperazines are generally soluble in water due to their polar nature .Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds within this chemical class have been synthesized and evaluated for their antimicrobial activities. For instance, some novel triazole derivatives, closely related in structure to the compound , have shown good to moderate activities against various microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Cardiotropic Activity

Cyclic methoxyphenyltriazaalkanes, a group that closely relates to the chemical structure of interest, have been synthesized and tested for cardiotropic activities. These studies have revealed compounds with significant antiarrhythmic activity, suggesting potential applications in the development of new treatments for arrhythmias and other cardiac conditions (Mokrov et al., 2019).

Fluorescent Ligands for Receptor Studies

Another application of similar compounds is the synthesis of environment-sensitive fluorescent ligands for human receptors, such as the 5-HT1A receptors. These compounds, by featuring high receptor affinity and good fluorescence properties, can be utilized in receptor localization and dynamics studies within biological systems, offering tools for neurobiological research (Lacivita et al., 2009).

Antibacterial Drug Design

Piperazine-linked benzothiazolyl-thiazolidinones have been synthesized and shown highly potent antibacterial effects, more potent than some control drugs. This indicates potential applications in antibacterial drug design, highlighting the compound class's relevance in addressing antibiotic resistance (Patel & Park, 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,3-dimethoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4/c1-27-19-9-5-4-8-18(19)25-15-13-24(14-16-25)12-11-23-22(26)17-7-6-10-20(28-2)21(17)29-3/h4-10H,11-16H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIYIAMCUKJMLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=C(C(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Benzylpiperidin-1-yl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2446637.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2446639.png)